1,2-Benzenediol, 4-chloro-3-fluoro-
Description
1,2-Benzenediol, 4-chloro-3-fluoro- (C₆H₃ClF(OH)₂) is a halogenated derivative of catechol (1,2-benzenediol). The compound features hydroxyl groups in the 1,2-positions, a chlorine atom at position 4, and a fluorine atom at position 2. Its substitution pattern introduces unique electronic and steric effects, influencing its physicochemical properties and reactivity compared to non-halogenated or differently substituted analogs.
Properties
CAS No. |
162757-53-1 |
|---|---|
Molecular Formula |
C6H4ClFO2 |
Molecular Weight |
162.544 |
IUPAC Name |
4-chloro-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4ClFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H |
InChI Key |
VDBJGTZFLZEBRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)O)F)Cl |
Synonyms |
1,2-Benzenediol, 4-chloro-3-fluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial Activity
Halogenated catechols demonstrate enhanced antimicrobial properties. For example:
- 4-(3-Hydroxybutan-2-yl)-3-methyl-1,2-benzenediol (Compound 1 in ) showed activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- 3-Methoxy-1,2-benzenediol inhibited tumor-associated carbonic anhydrases (hCA IX/XII) at submicromolar concentrations .
The 4-chloro-3-fluoro- derivative is expected to exhibit similar or superior activity due to the combined electron-withdrawing and hydrophobic effects of Cl and F.
Enzyme Inhibition
Substituent position and type critically influence enzyme interactions. For instance:
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